2-Amino-3-(5-bromopyridin-2-yl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-bromopyridin-2-yl)propanamide typically involves the reaction of 5-bromopyridine-2-carboxylic acid with appropriate reagents to introduce the amino and propanamide groups . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-bromopyridin-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
2-Amino-3-(5-bromopyridin-2-yl)propanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-bromopyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid dihydrochloride
- 2-Amino-3-(5-bromopyridin-2-yl)propanoic acid
Uniqueness
2-Amino-3-(5-bromopyridin-2-yl)propanamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities . Its bromine atom and amino group make it a versatile compound for research and development .
Properties
Molecular Formula |
C8H10BrN3O |
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Molecular Weight |
244.09 g/mol |
IUPAC Name |
2-amino-3-(5-bromopyridin-2-yl)propanamide |
InChI |
InChI=1S/C8H10BrN3O/c9-5-1-2-6(12-4-5)3-7(10)8(11)13/h1-2,4,7H,3,10H2,(H2,11,13) |
InChI Key |
ZBEMRCCXOAEMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(C(=O)N)N |
Origin of Product |
United States |
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